3-Iodo-4-methyl-5-nitropyridine
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Overview
Description
3-Iodo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C₆H₅IN₂O₂ It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by iodination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, which introduce the nitro group at the 5-position of the pyridine ring. Subsequently, the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or lithium piperidide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various substituents replacing the iodine atom.
Reduction: 3-Iodo-4-methyl-5-aminopyridine.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Iodo-4-methyl-5-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-5-nitropyridine involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylpyridine: Lacks the nitro group, resulting in different reactivity.
4-Methyl-5-nitropyridine: Lacks the iodine atom, affecting its ability to undergo substitution reactions.
3-Iodo-5-nitropyridine: Similar structure but without the methyl group, leading to different steric and electronic properties.
Uniqueness
3-Iodo-4-methyl-5-nitropyridine is unique due to the presence of both the nitro and iodine substituents on the pyridine ring
Properties
Molecular Formula |
C6H5IN2O2 |
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Molecular Weight |
264.02 g/mol |
IUPAC Name |
3-iodo-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |
InChI Key |
BFRDFFSBTQDJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])I |
Origin of Product |
United States |
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